molecular formula C7H4N4 B15157020 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

Cat. No.: B15157020
M. Wt: 144.13 g/mol
InChI Key: HRYPFDDCHTUXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile is a synthetically versatile chemical building block based on a privileged scaffold in medicinal chemistry. The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle known for its close similitude to purine bases like adenine and guanine, which allows it to interact with a wide range of biological targets . This scaffold has attracted significant research interest, with over 300,000 described derivatives and numerous patents, highlighting its importance in drug discovery . Compounds based on this structure demonstrate substantial pharmacological activities, notably as potent anticancer agents . They can exert antitumor effects through diverse mechanisms, including cell growth inhibition, induction of apoptosis, and targeted inhibition of key kinases such as cyclin-dependent kinases (CDKs), Abl kinase, and fibroblast growth factor receptors (FGFRs) . The carbonitrile group at the 6-position is a key functional handle for further synthetic elaboration, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This derivative is presented exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-2-1-5-4-9-11-7(5)10-6/h1-2,4H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYPFDDCHTUXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Chemical Reactivity Studies of 1h Pyrazolo 3,4 B Pyridine 6 Carbonitrile

Spectroscopic Analysis for Structural Elucidation of Synthesized Derivatives

Spectroscopic techniques are indispensable tools for the unambiguous determination of the structure of 1H-pyrazolo[3,4-b]pyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful method for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed in the characterization of 1H-pyrazolo[3,4-b]pyridine derivatives. cdnsciencepub.com

In the ¹H NMR spectra of 1H-pyrazolo[3,4-b]pyridine derivatives, the protons on the pyridine (B92270) ring typically appear as distinct signals in the aromatic region. For instance, in some derivatives, the protons at positions 4, 5, and 6 can be observed as a double doublet in the range of δ 7.13-8.55 ppm. researchgate.net The proton at position 3 often presents as a singlet around δ 8.01-8.06 ppm. researchgate.net The NH proton of the pyrazole (B372694) ring is also a characteristic feature, often appearing as a broad singlet at a downfield chemical shift, for example, around δ 13.01 ppm in some derivatives. nih.gov

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton and can be used to differentiate between N-1 and N-2 substituted regioisomers of pyrazolo[3,4-b]pyridines. researchgate.net The chemical shifts of the carbon atoms provide insights into their electronic environment. For example, the carbon of the nitrile group (C≡N) in the 6-carbonitrile derivative would be expected to have a characteristic chemical shift in the ¹³C NMR spectrum.

The following interactive table summarizes typical ¹H NMR chemical shift ranges for protons in the 1H-pyrazolo[3,4-b]pyridine scaffold based on reported data for various derivatives. researchgate.netnih.gov

Proton PositionChemical Shift (δ, ppm)Multiplicity
H-38.01 - 8.06Singlet
H-4, H-5, H-67.13 - 8.55Double doublet
N1-H~13.01Broad singlet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups present in a molecule. In the context of 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile and its derivatives, IR spectroscopy can confirm the presence of key functionalities.

The nitrile group (C≡N) at the 6-position exhibits a characteristic sharp absorption band in the region of 2200-2300 cm⁻¹. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. In derivatives where other functional groups are present, such as carbonyls (C=O) or phosphoryl groups (P=O), their characteristic absorption bands would also be observed. For instance, in phosphoramidate (B1195095) derivatives, strong absorptions for P=O have been reported around 1263-1269 cm⁻¹, and for C=O groups at 1663-1680 cm⁻¹. semanticscholar.org NH bands in these derivatives were observed in the 3199-3435 cm⁻¹ region. semanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1H-pyrazolo[3,4-b]pyridine derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation patterns observed can provide valuable structural information. In related fused heterocyclic systems like pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule (m/z 28), followed by the successive loss of hydrogen cyanide (HCN) molecules (m/z 27). asianpubs.org In halogenated derivatives, the loss of a halogen atom or a hydrohalic acid is also a common fragmentation pathway. asianpubs.org Analysis of these fragmentation patterns can help to confirm the structure of the synthesized derivatives.

Investigations into Tautomerism and Isomeric Forms (1H- and 2H-isomers)

Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers. nih.govresearchgate.net This prototropic tautomerism is a key feature of this heterocyclic system. researchgate.net

Computational studies have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by a significant energy difference of approximately 37.03 kJ/mol (nearly 9 kcal/mol). nih.gov This greater stability of the 1H-isomer means that it is the predominant form. nih.gov Spectroscopic techniques, particularly NMR, can be employed to study this tautomeric equilibrium in solution and to distinguish between the two isomers. researchgate.net The chemical shifts of the protons and carbons in the pyrazole and pyridine rings are sensitive to the position of the proton on the pyrazole nitrogen. The vast majority of the over 300,000 described pyrazolo[3,4-b]pyridine compounds are the 1H-isomers. nih.gov The 2-NH tautomer is often favored only in cases where the pyridine ring is not fully dehydrogenated. nih.gov

Chemical Reactivity and Derivatization at Various Positions of the this compound Scaffold

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of the core and its substituents can be exploited to introduce various functionalities and modulate the physicochemical and biological properties of the molecule.

Reactivity of the Carbonitrile Group (e.g., nucleophilic attack, cycloadditions)

The carbonitrile (nitrile) group at the C6 position is a versatile functional group that can undergo a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can participate in cycloaddition reactions.

Nucleophilic attack on the carbonitrile carbon can lead to the formation of various functional groups. For example, hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. Reaction with organometallic reagents, such as Grignard reagents, would lead to the formation of ketones after hydrolysis of the intermediate imine.

The nitrile group can also participate in cycloaddition reactions. For instance, the [3+2] cycloaddition with azides is a common method for the synthesis of tetrazoles. This transformation introduces a new five-membered heterocyclic ring, significantly altering the structure and properties of the parent molecule. Intramolecular nitrile oxide cycloaddition has also been utilized in related pyrazole systems to construct novel fused heterocyclic structures. mdpi.com While specific examples for this compound are not extensively detailed in the provided search context, the general reactivity of the nitrile group suggests a wide scope for derivatization at this position.

Electrophilic and Nucleophilic Substitution Reactions at Ring Positions (N1, C3, C4, C5)

The reactivity of the 1H-pyrazolo[3,4-b]pyridine ring system is a subject of significant interest as it fuses a pyrazole ring, which is relatively reactive, with a pyridine ring. The pyridine ring itself exhibits a complex reactivity profile, being generally resistant to electrophilic substitution but reactive towards nucleophilic substitution.

Electrophilic Substitution:

The pyrazolo[3,4-b]pyridine nucleus is generally deactivated towards electrophilic attack, similar to pyridine. Reactions such as nitration and chlorination require vigorous conditions. For instance, nitration often results in the formation of a 3-nitro derivative, although in some cases, substitution at the 5-position has been observed. Chlorination has been reported to yield 3,5-dichloro compounds. The substitution patterns are influenced by the nature of the substituents already present on the ring. The 3-amino group in 3-aminopyrazolo[3,4-b]pyridines behaves like a typical aromatic amine and can be a useful entry point for introducing other substituents via diazotization reactions.

The low reactivity towards electrophiles is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which reduces the electron density of the ring system. uoanbar.edu.iq Furthermore, in acidic conditions typically used for electrophilic substitution, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq The position of electrophilic attack is generally favored at C3 and C5, as the intermediate carbocations are more stable compared to those formed by attack at C2 or C4. quimicaorganica.org

Nucleophilic Substitution:

In contrast to its resistance to electrophilic attack, the pyridine ring is highly reactive towards nucleophilic substitution, and this characteristic extends to the pyrazolo[3,4-b]pyridine system. The electron-withdrawing effect of the nitrogen atom makes the carbon atoms at positions 2, 4, and 6 electron-deficient and thus susceptible to nucleophilic attack. youtube.com The preferred positions for nucleophilic substitution are generally C2 and C4, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. youtube.com

Studies on the Acetylation and Reactivity of Amino Groups on Pyrazolo[3,4-b]pyridine-5-carbonitrile Analogues

Relative Reactivity of N(1)H, C(3)NH2, and C(6)NH2 Moieties

Studies on the acetylation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have provided valuable insights into the relative reactivity of the different nucleophilic centers within the molecule. The reactivity of the N(1)H, C(3)NH2, and C(6)NH2 groups towards acetylation with acetic anhydride (B1165640) has been investigated under various conditions.

Under mild conditions, the N(1)H moiety of the pyrazole ring is generally the most reactive center for acetylation compared to the amino groups at C3 and C6. researchgate.net This preferential N(1)-acetylation is attributed to the higher acidity of the N(1)H proton and the greater nucleophilicity of the resulting anion.

However, the steric environment around the reactive sites can significantly influence the outcome of the reaction. For instance, the presence of a bulky substituent, such as a phenyl group at the C4 position, can hinder the acetylation of the C(3)NH2 group, leading to a reversal of the typical reactivity trend. researchgate.net In such sterically hindered analogues, the C(3)NH2 group may become the preferred site of acetylation over the N(1)H group. researchgate.net

When the N(1) position is blocked, for example, by a substituent, the C(3)NH2 group exhibits preferential acetylation over the C(6)NH2 group. researchgate.net The C(6)NH2 group is generally the least reactive of the three sites and typically undergoes mono- or diacetylation only under more forcing conditions, such as at reflux temperatures. researchgate.net

Computational studies based on Density Functional Theory (DFT) have been employed to rationalize these observed reactivities. These theoretical calculations help in understanding the electronic and steric factors that govern the regioselectivity of the acetylation reactions.

Table 1: Relative Reactivity of Nucleophilic Sites in 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Analogues towards Acetylation

Reactive SiteGeneral Reactivity Trend (Mild Conditions)Factors Influencing Reactivity
N(1)H Most ReactiveHigher acidity and nucleophilicity of the conjugate base.
C(3)NH2 Moderately ReactiveSteric hindrance from adjacent substituents (e.g., at C4) can decrease reactivity. Becomes more reactive when N(1) is blocked.
C(6)NH2 Least ReactiveGenerally requires more vigorous reaction conditions (e.g., reflux) for acetylation.

Structure Activity Relationship Sar Investigations of 1h Pyrazolo 3,4 B Pyridine 6 Carbonitrile and Analogues

Systematic Modification and Design of Derivatives for Biological Activity Profiling

The design and synthesis of derivatives based on the 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile scaffold have been a focal point of research to explore and optimize their therapeutic potential. nih.gov A common strategy involves the systematic modification of various positions on the pyrazolopyridine ring system to probe the chemical space and understand the structural requirements for desired biological activities.

One approach begins with a key intermediate, such as 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which allows for the introduction of diverse amino substituents at the C-6 position through nucleophilic substitution reactions. researchgate.net This method has been employed to generate a library of 6-aminopyrazolo[3,4-b]pyridine derivatives, which were subsequently screened for various biological activities, including anticancer, COX inhibition, and antimicrobial effects. researchgate.net

Another strategy involves the multi-component domino reaction of phenylhydrazine (B124118) and different β-ketonitriles to efficiently synthesize a series of 4-aminopyrazolo[3,4-b]pyridine derivatives. researchgate.net This one-pot synthesis allows for the generation of molecular diversity for subsequent biological evaluation.

Furthermore, the design of novel 1H-pyrazolo[3,4-b]pyridine derivatives has been guided by computational methods, such as molecular docking, to predict the binding modes of designed compounds within the active site of a target enzyme. ekb.eg For instance, in the development of dihydrofolate reductase (DHFR) inhibitors, molecular docking studies have been instrumental in designing compounds with high binding affinity. ekb.eg

The following table summarizes the systematic modification of the 1H-pyrazolo[3,4-b]pyridine scaffold and the resulting biological activities investigated.

Scaffold/Intermediate Modification Strategy Biological Target/Activity
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileNucleophilic substitution with aliphatic amines at C-6Anticancer, COX inhibition, Antimicrobial
Phenylhydrazine and β-ketonitrilesOne-pot three-component domino reactionAntimicrobial
2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrilesConversion to 3-amino-pyrazolopyridine and subsequent reactionsAntimicrobial, DHFR inhibition
3,6-diamino-1H-pyrazolo[3,4-b]pyridineSubstitution at various positionsProtein kinase inhibition (CDK5, GSK-3)

Impact of Substituents at N1, C3, C4, C5, and C6 on Biological Potency and Selectivity

The biological activity and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. researchgate.net SAR studies have revealed that modifications at the N1, C3, C4, C5, and C6 positions can dramatically alter the potency and target specificity of these compounds. ekb.eg

The steric and electronic properties of substituents at various positions of the 1H-pyrazolo[3,4-b]pyridine core are critical determinants of biological activity.

At C3: In a series of DHFR inhibitors, the presence of a substituted phenyl group at the C3 position was found to be important for activity. ekb.eg

At C4: For protein kinase inhibitors, a phenyl group at the C4 position was a key feature of a lead compound, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which showed potent inhibition of CDK5 and GSK-3. nih.gov

At C6: The nature of the substituent at the C-6 position has a profound impact on biological activity. For example, in a series of 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, the introduction of a benzylamino group at C-6 resulted in a potent and selective COX-2 inhibitor, whereas a hexylamino substituent at the same position conferred significant antifungal and antibacterial activities. researchgate.net This highlights how the nature of the N-substituent at C-6 can dramatically affect the biological activity profile. researchgate.net

The following table provides examples of the impact of substituents on the biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives.

Compound Substituent at C6 Biological Activity Potency
4 BenzylaminoCOX-2 inhibitionIC50 = 0.11 µM
6 HexylaminoAntifungal and AntibacterialComparable to reference drugs

The introduction of hydrophobic and acidic moieties to the 1H-pyrazolo[3,4-b]pyridine scaffold has been explored to enhance receptor interactions and modulate pharmacokinetic properties. For instance, in the development of human peroxisome proliferator-activated receptor alpha (hPPARα) agonists, a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives were synthesized. nih.gov SAR studies revealed that the steric bulkiness of the substituent on the pyrazolopyridine ring, the position of a distal hydrophobic tail, and the distance between this tail and the acidic head (carboxylic acid) were critical for hPPARα agonistic activity. nih.gov

Several studies have focused on the antimicrobial potential of 1H-pyrazolo[3,4-b]pyridine derivatives. The substituents on the core structure play a significant role in determining the spectrum and potency of antimicrobial activity.

In one study, a series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. ekb.eg Compounds with specific substitutions at the C3 position demonstrated potent antimicrobial activity with MIC values in the range of 2-32 μg/mL. ekb.eg Furthermore, some of these compounds exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg

Another study on 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile derivatives showed that the nature of the amino substituent at C-6 was crucial for antimicrobial activity. researchgate.net Specifically, 6-hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile displayed notable antifungal and antibacterial (Gram-negative) activities. researchgate.net

The table below summarizes the antimicrobial activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives.

Compound Series Key Substituent(s) Antimicrobial Activity MIC Range (µg/mL)
3-substituted-pyrazolo[3,4-b]pyridinesVaried C3 substituentsAntibacterial and Antifungal2-32
6-aminopyrazolo[3,4-b]pyridine-5-carbonitrilesHexylamino at C6Antifungal and Antibacterial (Gram -ve)Not specified

Conformational Analysis and its Correlation with Activity

While detailed conformational analysis studies for this compound itself are not extensively reported in the provided context, the importance of the three-dimensional arrangement of substituents for biological activity can be inferred from SAR data and molecular docking studies. The rigid nature of the fused pyrazolopyridine ring system provides a stable scaffold, and the orientation of substituents plays a critical role in receptor binding.

Molecular docking studies of potent DHFR inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold have shown that specific conformations are required for optimal binding within the enzyme's active site. ekb.eg These studies suggest that the spatial arrangement of the substituents allows for key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. The correlation between the predicted binding poses and the observed biological activities underscores the importance of the compound's conformation for its inhibitory potential.

Preclinical Biological and Pharmacological Evaluation of 1h Pyrazolo 3,4 B Pyridine 6 Carbonitrile Derivatives

In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

Derivatives of the 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile core have demonstrated significant antiproliferative and cytotoxic effects across a wide range of cancer cell lines. These activities are a primary indicator of their potential as anticancer agents.

Numerous studies have evaluated the cytotoxic potential of 1H-pyrazolo[3,4-b]pyridine derivatives against various human and murine cancer cell lines. nih.gov A series of novel 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, particularly those with 4-alkylaminoethyl ether substitutions, exhibited potent in vitro antiproliferative activity at low micromolar concentrations (0.75–4.15 µM) without affecting the proliferation of normal cells. nih.gov These compounds were also found to inhibit tumor growth in an in vivo orthotopic breast cancer mouse model. nih.gov

In one study, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov Compound 9a showed the highest activity against Hela cells with an IC50 value of 2.59 µM, comparable to the standard drug doxorubicin (B1662922) (IC50 = 2.35 µM). nih.govnih.gov Another derivative, 14g , was particularly effective against MCF7 and HCT-116 cell lines, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.govnih.gov Similarly, other research highlighted a pyridopyrazolopyrimidine derivative, 8b , which displayed high activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cells with IC50 values of 2.9, 2.6, and 2.3 µmol, respectively. researchgate.netscirp.org

Antiproliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Source
9aHelaCervical Cancer2.59 nih.govnih.gov
14gMCF7Breast Cancer4.66 nih.govnih.gov
14gHCT-116Colon Cancer1.98 nih.govnih.gov
8bA-549Lung Cancer2.9 researchgate.netscirp.org
8bHEPG2Liver Cancer2.6 researchgate.netscirp.org
8bHCT-116Colon Cancer2.3 researchgate.netscirp.org
Doxorubicin (Control)HelaCervical Cancer2.35 nih.govnih.gov
Doxorubicin (Control)MCF7Breast Cancer4.57 nih.govnih.gov
Doxorubicin (Control)HCT-116Colon Cancer2.11 nih.govnih.gov

Beyond inhibiting proliferation, these derivatives actively induce programmed cell death (apoptosis) and halt the cell division cycle. The compound SQ-67563 , a 1H-pyrazolo[3,4-b]pyridine, acts as a cytotoxic agent that can block cell cycle progression and/or induce apoptosis. nih.govresearchgate.net

Further studies on derivatives 9a and 14g revealed their influence on the cell cycle. nih.gov Compound 9a was found to arrest the cell cycle in the S phase in Hela cells, while compound 14g caused cell cycle arrest at the G2/M phase in MCF7 cells and at the S phase in HCT-116 cells. nih.gov Both compounds were also shown to induce significant levels of early and late apoptosis in their respective target cell lines. nih.gov This induction of apoptosis is a critical mechanism for their anticancer effects. nih.gov

Investigations into Protein Kinase Inhibition

A primary mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is the inhibition of various protein kinases. These enzymes are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a potent inhibitor of several CDKs. The derivative SQ-67563 was identified as a potent and selective inhibitor of CDK1 and CDK2. nih.govresearchgate.net Structure-activity relationship studies led to the discovery of even more potent inhibitors, such as BMS-265246 , which exhibited IC50 values of 6 nM for CDK1/cyclin B and 9 nM for CDK2/cyclin E. researchgate.net

More recent research has confirmed the role of CDK inhibition in the anticancer activity of this class of compounds. nih.gov Derivatives 9a and 14g demonstrated good inhibitory activity against CDK2, with IC50 values of 1.630 µM and 0.460 µM, respectively. nih.govnih.gov These compounds also showed potent inhibition of CDK9, with IC50 values of 0.262 µM and 0.801 µM, respectively. nih.govnih.gov This dual inhibition of CDK2 and CDK9 contributes to the observed cell cycle arrest and apoptosis. nih.gov

Inhibitory Activity against Cyclin-Dependent Kinases

CompoundTarget KinaseIC50 (µM)Source
BMS-265246CDK1/cyclin B0.006 researchgate.net
BMS-265246CDK2/cyclin E0.009 researchgate.net
9aCDK21.630 nih.govnih.gov
14gCDK20.460 nih.govnih.gov
9aCDK90.262 nih.govnih.gov
14gCDK90.801 nih.govnih.gov
Ribociclib (Control)CDK20.068 nih.govnih.gov
Ribociclib (Control)CDK90.050 nih.govnih.gov

The family of Tropomyosin Receptor Kinases (TRKs), including TRKA, TRKB, and TRKC, are involved in cell proliferation and differentiation, and their overexpression is linked to various cancers. rsc.org Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. rsc.org Among them, compound C03 showed promising activity with an IC50 value of 56 nM against TRKA. rsc.org This compound also effectively inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 µM. rsc.org Computational studies have further explored the structural aspects and pharmacophore models of pyrazolo[3,4-b]pyridine derivatives to understand the essential features required for their biological activity as TRKA inhibitors. nih.gov

The c-Met tyrosine kinase plays a significant role in oncogenesis, making it an attractive target for cancer therapy. nih.gov The pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure for developing c-Met inhibitors. nih.gov In a study focused on new derivatives, compounds 5a and 5b demonstrated potent inhibition of the c-Met enzyme with IC50 values of 4.27 nM and 7.95 nM, respectively, which is comparable to the reference drug cabozantinib (B823) (IC50 = 5.38 nM). nih.gov These compounds also exhibited strong and selective cytotoxic effects against the HepG-2 liver cancer cell line. nih.gov

Inhibitory Activity against c-Met Kinase

CompoundTarget KinaseIC50 (nM)Source
5ac-Met4.27 nih.gov
5bc-Met7.95 nih.gov
Cabozantinib (Control)c-Met5.38 nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have emerged as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines has been optimized to yield potent and selective inhibitors of GSK-3. These compounds demonstrate excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK-2).

Further research has identified 1H-pyrazolo[3,4-b]pyridine derivatives with significant potency. For instance, certain derivatives have been reported with IC50 values of 56 ± 6 nM, 18 ± 2 nM, and 11 ± 2 nM against human GSK-3α. Subsequent optimization of these molecules led to the development of a compound with an exceptionally low IC50 of 0.8 ± 0.4 nM. Another study highlighted a derivative exhibiting an IC50 value of 0.0008 µM, underscoring the potential of this scaffold in developing highly effective GSK-3 inhibitors.

Table 1: GSK-3 Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound Derivative Target IC50 Value
Derivative 1 hGSK-3α 56 ± 6 nM
Derivative 2 hGSK-3α 18 ± 2 nM
Derivative 3 hGSK-3α 11 ± 2 nM
Optimized Derivative hGSK-3α 0.8 ± 0.4 nM
6-heteroaryl-pyrazolo[3,4-b]pyridine GSK-3 0.0008 µM

Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibition

A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has been designed and identified as the first class of highly selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. One representative compound from this series demonstrated potent inhibition of ZAK kinase activity with an IC50 of 3.3 nM. This compound also showed a dose-dependent suppression of the activation of ZAK downstream signals in both in vitro and in vivo models. Importantly, it exhibited significant selectivity, being substantially less potent against a large panel of 403 other non-mutated kinases.

Antimicrobial Activity Assessments (Antibacterial, Antifungal)

Investigations into the antimicrobial properties of 1H-pyrazolo[3,4-b]pyridine derivatives have revealed a broad spectrum of activity against various bacterial and fungal strains. In one study, a series of newly synthesized pyrazolo[3,4-b]pyridines were evaluated for their in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Several derivatives exhibited moderate antibacterial activity. For instance, against B. subtilis, six pyrazolo[3,4-b]pyridine derivatives showed moderate activity with inhibition zones (IZ) ranging from 12-14 mm. Against S. aureus, two derivatives displayed moderate activity (IZ = 12 mm). For the Gram-negative bacterium E. coli, three derivatives showed moderate activity with inhibition zones of 13, 16, and 12 mm respectively. Another derivative was moderately active against P. aeruginosa (IZ = 13 mm).

Another study focused on the synthesis of novel pyrazolo[3,4-b]pyridine derivatives and their evaluation for both antibacterial and antifungal activity. Twenty-two of the synthesized compounds were tested. The results indicated that many of these compounds possess antimicrobial properties, although specific quantitative data on the inhibition zones or minimum inhibitory concentrations (MICs) were not detailed in the abstract. Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been tested for their tuberculostatic activity, with MIC values reported to be within the range of 22-100 µg/cm³.

Antiviral and Antiparasitic Activities

The therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives extends to antiviral and antiparasitic applications. The scaffold has been noted for its presence in compounds exhibiting a range of biological activities, including those against viruses and various parasites.

Antileishmanial Activity

Significant antileishmanial activity has been reported for derivatives of 1H-pyrazolo[3,4-b]pyridine. A study focused on three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, which were tested against promastigote forms of Leishmania amazonensis. The results were highly promising, with the 3'-diethylaminomethyl-substituted compounds being the most active. Two of these compounds exhibited IC50 values of 0.39 µM and 0.12 µM, indicating potent antileishmanial effects.

Table 2: Antileishmanial Activity of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Esters

Compound Target Organism IC50 Value
3'-diethylaminomethyl-substituted compound 1 Leishmania amazonensis (promastigotes) 0.39 µM
3'-diethylaminomethyl-substituted compound 2 Leishmania amazonensis (promastigotes) 0.12 µM

Antitrypanosomal Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been evaluated for their activity against trypanosomes, the causative agents of Chagas disease and African trypanosomiasis. Research has shown that synthesized pyrazolo[3,4-b]-pyridine compounds exhibit activity against Trypanosoma cruzi. In one study, the IC50 values of the tested compounds against T. cruzi were found to be in the range of 4 – 174 µM. This indicates that while some derivatives have modest activity, there is potential for optimization to develop more potent antitrypanosomal agents based on this scaffold.

Enzyme Inhibition Studies beyond Kinases

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been investigated for their modulatory effects on various enzymes outside the kinase family, revealing potent and specific activities.

Human Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Structure-based design has successfully identified potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme featuring the 1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov Many of these amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid demonstrated significant antiproliferative activities in the nanomolar range against human tumor cell lines during in vitro experiments. nih.govresearchgate.net

A notable example, compound 26, showed promising in vivo efficacy in a mouse xenograft tumor model using the A2780 cell line. nih.gov Interestingly, while this compound was a potent inhibitor of NAMPT enzymes from mice and monkeys, it was only weakly active in vitro against tumor cell lines from these species. nih.gov Further investigation revealed that the compound had minimal effects on in vivo NAD levels in mice, a less profound change than that observed with other classes of NAMPT inhibitors. nih.gov To better understand the interaction, crystal structures of compound 26, as well as its corresponding PRPP-derived ribose adduct, were successfully obtained in complex with the NAMPT enzyme. nih.gov

Table 1: In Vitro NAMPT Inhibition and Antiproliferation Activity

Compound Target IC₅₀ (nM) Cell Line Antiproliferation IC₅₀ (nM)
Compound 26 Human NAMPT Not specified A2780 Not specified

| Compound 48 | Human NAMPT | 6.1 | A2780 | 4.3 |

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been identified as selective agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key transcriptional factor in fatty acid metabolism. researchgate.netnih.gov These compounds represent a structurally distinct class compared to well-known PPARα agonists like fibrates. nih.gov

Crystal structure analysis of the PPARα ligand-binding domain (LBD) in complex with these derivatives revealed that they establish a canonical hydrogen-bond network with helix 12, which is crucial for PPARα activation, similar to fibrates. researchgate.netnih.gov However, a unique feature of these 1H-pyrazolo[3,4-b]pyridine derivatives is that their phenyl side chain occupies a small cavity between Ile272 and Ile354, a region not typically accessed by fibrates. researchgate.netnih.gov This distinct binding mode may be essential for their subtype selectivity. researchgate.netnih.gov Structure-activity relationship (SAR) studies have underscored that the steric bulk of substituents on the pyrazolopyridine ring and the positioning of a distal hydrophobic tail are critical for hPPARα agonistic activity. nih.gov A representative compound from this series was shown to be as effective as fenofibrate (B1672516) in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model. nih.gov

Acetylcholinesterase (AChE) Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has been incorporated into more complex molecular architectures to explore acetylcholinesterase (AChE) inhibition. Research into pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, which contain the core pyrazolopyridine structure, has included AChE inhibitory studies. nih.gov This line of inquiry suggests the potential utility of the foundational scaffold in designing agents for neurological disorders where AChE is a target.

Neurobiological Activity Investigations (e.g., Anxiolytic, Antidepressant, Neuroprotective)

The neurotropic potential of 1H-pyrazolo[3,4-b]pyridine derivatives has been an area of active investigation. Certain structurally related compounds have been reported to possess neuroprotective, antidepressant, and anxiolytic properties. mdpi.com For instance, Etazolate, a pyrazolo[3,4-b]pyridine derivative, has undergone clinical investigation for its potential as an anti-Alzheimer's agent. mdpi.com

Studies on pyrazol-1-yl-substituted pyrano[3,4-c]pyridines, which are structurally related, have identified compounds with significant anticonvulsant, anxiolytic, and some antidepressant and sedative activities. nih.gov Furthermore, novel synthesized 1H-pyrazolo[3,4-b]pyridine derivatives bearing dimethylamino- and pyrene-substituents have demonstrated a high and selective binding affinity for β-amyloid plaques in brain tissue from Alzheimer's disease patients, highlighting their potential as diagnostic probes. mdpi.com

In Vitro Selectivity Profiling against Off-Targets

The selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives is a critical aspect of their preclinical evaluation, ensuring that their biological activity is directed towards the intended target with minimal off-target effects.

Studies have shown that altering the scaffold can positively influence the selectivity profile of inhibitors. For example, a derivative designed as a cyclin-dependent kinase (CDK) inhibitor showed extraordinary selectivity for CDK2, with a 265-fold greater potency over CDK9. nih.gov In the realm of anaplastic lymphoma kinase (ALK) inhibitors, a novel 1H-pyrazolo[3,4-b]pyridine derivative (10g) demonstrated excellent selectivity over c-Met. nih.gov Similarly, derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors have shown high selectivity for FGFR1 over VEGFR2. scispace.com A compound designed to target TANK-binding kinase 1 (TBK1) exhibited potent inhibition of its primary target while having almost no inhibitory effect on IKKα and IKKβ. nih.gov

Table 2: Selectivity Profiles of Various 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound Class Primary Target Off-Target Selectivity Ratio
CDK Inhibitor CDK2 CDK9 265-fold over CDK9 nih.gov
ALK Inhibitor (10g) ALK-L1196M c-Met Excellent selectivity over c-Met nih.gov
FGFR Inhibitor (4a) FGFR1 VEGFR2 1200-fold over VEGFR2 scispace.com

Computational Chemistry and in Silico Modeling for 1h Pyrazolo 3,4 B Pyridine 6 Carbonitrile Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanisms of 1H-pyrazolo[3,4-b]pyridine derivatives and is widely applied in drug discovery programs. nih.gov

Prediction of Binding Modes and Affinities

Docking simulations predict how derivatives of the 1H-pyrazolo[3,4-b]pyridine core fit into the active site of a biological target, such as a protein kinase. These predictions are crucial for understanding structure-activity relationships (SAR). For example, in the development of inhibitors for TANK-binding kinase 1 (TBK1), docking studies were initiated with a known azaindole-based inhibitor, URMC-099, to understand its binding mode within the TBK1 active site (PDB code: 4IWQ). nih.gov This initial analysis served as a foundation for designing novel 1H-pyrazolo[3,4-b]pyridine derivatives. nih.govtandfonline.com

The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the strength of the ligand-target interaction. Lower (more negative) scores generally indicate a more favorable binding affinity. Studies on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors reported docking scores ranging from -12.672 to -14.169 kcal/mol, indicating strong predicted binding. nih.gov In another study targeting DNA, designed 1H-pyrazolo[3,4-b]pyridine derivatives showed binding energies ranging from –22.29 to -39.63 kcal/mol. sci-hub.se These affinity predictions are critical for prioritizing compounds for synthesis and biological testing.

Table 1: Predicted Binding Affinities of 1H-Pyrazolo[3,4-b]pyridine Derivatives Against Various Targets
Target ProteinDerivative SeriesDocking Score Range (kcal/mol)Reference
Tropomyosin receptor kinase A (TRKA)Pyrazolo[3,4-b]pyridines-12.672 to -14.169 nih.gov
DNA (PDB: 1XRW)Substituted 1H-pyrazolo[3,4-b]pyridines-22.29 to -39.63 sci-hub.se
Tyrosine-protein kinase (2SRC)Pyrazolopyrimidines-4.897 to -9.052 sums.ac.ir

Identification of Key Amino Acid Residues for Interactions

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for ligand recognition and binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For TBK1 inhibitors, docking studies revealed that the pyrazolo[3,4-b]pyridine core acts as a hinge-binder. The NH and N atoms of the pyrazole (B372694) ring form critical hydrogen bonds with the backbone of hinge region residues, such as Glu87 and Cys89. nih.gov Similarly, modifications extending toward the DFG motif of the kinase can form hydrogen bonds with key residues like Asp157. nih.gov

In the context of Anaplastic Lymphoma Kinase (ALK) inhibitors, particularly the crizotinib-resistant L1196M mutant, docking studies showed that potent 1H-pyrazolo[3,4-b]pyridine derivatives engage in favorable interactions. For instance, compound 10g was shown to form hydrogen bonds with K1150 and E1210 in the ALK kinase domain, contributing to its high potency. semanticscholar.org For TRKA inhibitors, a top-scoring ligand formed five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572, as well as carbon-hydrogen bonds with Gly623, Glu618, and Asp703. nih.gov

Table 2: Key Amino Acid Interactions for 1H-Pyrazolo[3,4-b]pyridine Derivatives
Target ProteinCompound/DerivativeKey Interacting ResiduesInteraction TypeReference
TBK1Hit Compound 6 (15a)Glu87, Cys89Hydrogen Bonds nih.gov
Derivative 15iSer96Hydrogen Bond
ALK-L1196MDerivative 10gK1150, E1210Hydrogen Bonds semanticscholar.org
M1196Favorable Interaction
TRKALigand L5Glu546, Met620, Lys627, Lys572Hydrogen Bonds nih.gov
Gly623, Glu618, Asp703Carbon-Hydrogen Bonds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. It provides valuable insights that complement experimental findings.

Explanation of Observed Reactivities and Regioselectivity

DFT calculations are particularly useful for explaining the reactivity and regioselectivity observed in the synthesis of heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines. The synthesis of this scaffold often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a similar biselectrophile. nih.gov If the 1,3-dicarbonyl compound is not symmetrical, two different regioisomers can potentially be formed. nih.govresearchgate.net

The outcome of such reactions is governed by the electronic properties of the reactants. DFT can be used to calculate the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations help predict which atom in the 5-aminopyrazole (the amino group or the C4 carbon) is more nucleophilic and which carbonyl group in the biselectrophile is more electrophilic. This understanding allows for the rationalization of why one regioisomer is formed preferentially over the other. nih.gov For instance, in cycloaddition reactions to form the pyrazolo[3,4-b]pyridine ring, the reactivity and regiochemistry can be understood by analyzing the energy and atomic coefficients of the frontier orbitals of the reactants. researchgate.net

Furthermore, DFT calculations have been employed to determine the relative stability of different tautomers. For the unsubstituted pyrazolo[3,4-b]pyridine, calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, which explains its prevalence in synthetic and biological studies. nih.gov

Structure-Based Drug Design (SBDD) and Computer-Aided Drug Design (CADD) Applications

Structure-Based Drug Design (SBDD) and Computer-Aided Drug Design (CADD) are comprehensive strategies that leverage structural information of biological targets to design new, more potent, and selective drugs. nih.govnih.gov These approaches have been successfully applied to the 1H-pyrazolo[3,4-b]pyridine scaffold. tandfonline.comnih.gov

Design of Novel Derivatives based on Target Binding Sites

The design of novel 1H-pyrazolo[3,4-b]pyridine derivatives frequently begins with the analysis of a ligand-target complex structure, obtained either through X-ray crystallography or molecular docking. nih.gov This structural information reveals which parts of the ligand are essential for binding and where modifications can be made to improve affinity or selectivity.

A clear example is the development of TBK1 inhibitors. nih.gov Researchers used CADD to guide the design process, starting from the docked pose of a hit compound. nih.govtandfonline.com They identified two key modification sites on the 1H-pyrazolo[3,4-b]pyridine core. By systematically introducing different chemical groups at these positions, they explored the structure-activity relationships. For instance, after identifying a potent compound (15e ), docking studies suggested that introducing hydrophilic fragments at a specific position could lead to additional interactions. This led to the design of compound 15i , which incorporated a sulfonamide group. The oxygen atom of this new group was predicted to form an additional hydrogen bond with the residue Ser96, a hypothesis that was confirmed by a nearly 10-fold increase in inhibitory activity. nih.govtandfonline.com This iterative cycle of design, synthesis, and testing, guided by computational modeling, is a hallmark of modern SBDD and CADD. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a computational drug design strategy used to discover novel molecular backbones with similar or improved biological activity compared to a known active compound. This technique is particularly useful for identifying new patentable chemical series, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold.

For the 1H-pyrazolo[3,4-b]pyridine core, scaffold hopping can lead to the identification of bioisosteric replacements that maintain the essential pharmacophoric features required for biological activity. For instance, a known inhibitor, CAN508, which features the 1H-pyrazolo[3,4-b]pyridine core, has been the subject of scaffold hopping strategies. mdpi.com Alterations to this scaffold have been shown to positively influence the selectivity profile of the resulting inhibitors. mdpi.com The primary goal is to replace the central ring system while preserving the spatial arrangement of key interacting groups. Computational methods, such as shape-based screening or pharmacophore modeling, are employed to search large chemical databases for new scaffolds that can mimic the three-dimensional structure and electronic properties of the original 1H-pyrazolo[3,4-b]pyridine ring system.

Strategies often involve replacing the pyrazolopyridine core with other bicyclic heteroaromatic systems. For example, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability and reduce lipophilicity. Similarly, replacing a phenyl group with a pyridyl or pyrimidyl ring can enhance metabolic stability and increase the half-life of a compound. These modifications, guided by computational analysis, can lead to the discovery of novel compounds with superior drug-like properties.

In Silico Prediction of Pharmacokinetic Properties (ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. These computational models assess the potential pharmacokinetic profile of a compound early in the research process, helping to prioritize candidates with a higher probability of success in clinical trials. For derivatives of 1H-pyrazolo[3,4-b]pyridine, various computational tools and methodologies are used to predict their ADME characteristics. nih.govnih.gov

These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. researchgate.netijprajournal.com Computational approaches, including assessments of chemical properties related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), enable the identification of promising drug candidates. nih.gov

Predicting Absorption, Distribution, Metabolism, and Excretion Parameters

Absorption: Human Intestinal Absorption (HIA) is a key parameter predicted using computational models. ijprajournal.com For a compound to be orally bioavailable, it must be effectively absorbed from the gastrointestinal tract. Models predict HIA based on factors like lipophilicity and the number of hydrogen bond donors and acceptors. ijprajournal.com Compounds with absorption rates of 70-100% are considered well-absorbed. ijprajournal.com

Distribution: After absorption, a drug is distributed throughout the body. Plasma Protein Binding (PPB) is a crucial factor, as only the unbound fraction of a drug is typically active. In silico models can estimate the extent of PPB, which influences the drug's efficacy and half-life. ijprajournal.com

Metabolism: The metabolic stability of a compound is a major determinant of its duration of action. Computational models can predict potential sites of metabolism by cytochrome P450 enzymes. For aromatic systems like 1H-pyrazolo[3,4-b]pyridine, adding nitrogen atoms can increase metabolic stability.

Excretion: The route and rate of excretion are predicted based on properties like the octanol-water partition coefficient (logP) and molecular weight. ijprajournal.com Lipophilicity is a critical variable in membrane permeability and affects how a molecule is eliminated from the body. ijprajournal.com

The following table summarizes key ADME parameters and their acceptable ranges, which are often used in the in silico evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

ParameterDescriptionTypical Predicted Value Range for Drug-Likeness
Molecular Weight (MW) The mass of one molecule of the substance.< 500 g/mol
LogP (Octanol/Water Partition Coefficient) A measure of the molecule's lipophilicity.-0.4 to +5.6
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O, N).≤ 5
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O, N).≤ 10
Polar Surface Area (PSA) The surface sum over all polar atoms, a predictor of drug transport properties.< 140 Ų
Human Intestinal Absorption (HIA) The percentage of the drug absorbed through the human intestine.> 70%
Plasma Protein Binding (PPB) The percentage of the drug that binds to proteins in the blood plasma.Variable, but high binding can limit efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. For 1H-pyrazolo[3,4-b]pyridine derivatives, QSAR models are developed to predict their inhibitory potency against specific biological targets, such as kinases or receptors. nih.govacs.org

The process involves several steps:

Data Set Preparation: A series of 1H-pyrazolo[3,4-b]pyridine analogs with known biological activities (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electronic fields from CoMFA or CoMSIA). researchgate.net

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

A well-validated QSAR model can then be used to predict the biological activity of newly designed 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile derivatives before their synthesis, guiding the selection of the most promising candidates for further development. acs.org For instance, a 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridines to rationalize the relationship between their structure and affinity for A1 adenosine (B11128) receptors. acs.org

The statistical quality of a QSAR model is assessed by several parameters, as illustrated in the hypothetical table below.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined by internal cross-validation.> 0.5
R²pred (Predictive R² for test set) A measure of the predictive ability of the model for an external set of compounds.> 0.5

These computational approaches provide a powerful framework for the rational design and optimization of novel compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Medicinal Chemistry Applications and Lead Optimization Strategies for 1h Pyrazolo 3,4 B Pyridine 6 Carbonitrile

Identification of 1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile as a Promising Lead Compound

The 1H-pyrazolo[3,4-b]pyridine core has been consistently identified as a source of promising lead compounds for various therapeutic targets, particularly protein kinases. The inherent chemical properties of this scaffold, including its capacity for hydrogen bonding and π-π stacking interactions, make it an ideal candidate for binding within the ATP-binding sites of kinases. nih.gov

A notable example is the discovery of a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity and oncogenesis. nih.gov Through rational drug design and subsequent optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and excellent selectivity, demonstrating the scaffold's potential for generating high-quality leads. nih.govresearchgate.net

Furthermore, this scaffold has proven effective in overcoming drug resistance. In the context of non-small cell lung cancer (NSCLC), researchers developed 1H-pyrazolo[3,4-b]pyridine derivatives to target the crizotinib-resistant ALK-L1196M "gatekeeper" mutation. nih.gov This effort led to the identification of compound 10g , which displayed exceptional enzymatic activity against both wild-type and mutant ALK with an IC₅₀ of less than 0.5 nM. nih.gov

The development of inhibitors for Tropomyosin receptor kinases (TRKs) provides another illustration of the scaffold's utility. nih.gov By employing a scaffold hopping strategy from known inhibitors, a 1H-pyrazolo[3,4-b]pyridine-based compound (A01 ) was identified as a novel TRK inhibitor, serving as a valuable lead for further optimization. nih.gov These examples underscore the role of the 1H-pyrazolo[3,4-b]pyridine core, including its carbonitrile-substituted analogues, as a foundational structure for discovering and developing novel therapeutic agents.

Lead Optimization Approaches for Enhanced Potency, Selectivity, and Improved Profiles

The synthesis of combinatorial libraries is a well-established strategy in drug discovery for systematically exploring the structure-activity relationship (SAR) of a given scaffold. biorxiv.org This approach has been applied to the 1H-pyrazolo[3,4-b]pyridine core to generate large collections of structurally diverse analogues. biorxiv.org These libraries are created by introducing a variety of substituents at the different modification points of the pyrazolopyridine ring. nih.gov

These compound libraries are then subjected to high-throughput screening (HTS) against specific biological targets, such as protein kinases, to rapidly identify initial "hits". nih.govnih.gov HTS allows for the testing of thousands of compounds in a short period, providing a wealth of data that forms the basis for initial SAR exploration. nih.gov For instance, the initial identification of a 1H-pyrazolo[3,4-b]pyridine hit against TBK1 was the result of a screening campaign of an in-house kinase compound library. nih.gov This methodology enables chemists to quickly discern which structural modifications are favorable for biological activity and guides the next steps in the optimization process.

Rational design, often aided by computational tools, is a key component of lead optimization for 1H-pyrazolo[3,4-b]pyridine derivatives. This strategy relies on understanding the molecular interactions between the inhibitor and its target protein. Molecular docking studies are frequently used to predict the binding mode of compounds within the target's active site, guiding the design of new analogues with improved affinity and selectivity. nih.govnih.gov

In the development of TBK1 inhibitors, docking studies of an initial hit compound revealed key interactions and identified two positions (R¹ and R²) for modification. nih.gov Subsequent synthesis and testing of derivatives led to a detailed SAR, as summarized in the table below, culminating in the discovery of the highly potent compound 15y .

Table 1: Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors Data sourced from a study on novel TBK1 inhibitors. nih.gov

CompoundR¹ SubstitutionR² SubstitutionTBK1 IC₅₀ (nM)
15a-H-H>1000
15f-H4-F23.4
15j-H3-Cl, 4-F3.8
15s3-Me3-Cl, 4-F1.1
15y3-CF₃3-Cl, 4-F0.2

Similarly, for the ALK-L1196M inhibitors, molecular docking revealed that compound 10g formed favorable hydrogen bonds and other interactions within the kinase domain that the parent drug crizotinib (B193316) could not, explaining its high potency against the resistant mutant. nih.gov This rational, structure-based approach is instrumental in transforming promising hits into optimized lead candidates.

Development of this compound Derivatives as Chemical Probes for Biological Targets

Potent, selective, and well-characterized inhibitors are invaluable tools for basic biological research. Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, owing to their high affinity for specific targets, are excellent candidates for development as chemical probes. These probes can be used to investigate the physiological and pathological roles of their target proteins in cellular and animal models. nih.gov For example, highly selective TBK1 inhibitors have been described as ideal probes for dissecting the biological functions of TBK1 in immunity and cancer. nih.gov The development of potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors like 15y provides new tools for such investigations. researchgate.net

Beyond their use as inhibitors, these compounds can be adapted for other applications. Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives that exhibit fluorescent properties and demonstrate high, selective binding to β-amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com This highlights the potential of the scaffold to be engineered into fluorescent probes for disease diagnosis and biomedical imaging. mdpi.com

Potential for Combination Treatment Strategies

The targeted nature of drugs derived from the 1H-pyrazolo[3,4-b]pyridine scaffold makes them well-suited for use in combination therapies. By selectively inhibiting a key pathway that drives cancer cell proliferation or survival, these agents can create vulnerabilities that are exploited by other treatments, such as immunotherapy or conventional chemotherapy.

Research on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines with anti-tumor activity in breast cancer models concluded that the most promising compounds could be explored for combination treatments with immunotherapeutic drugs. mdpi.com This strategy is supported by findings related to the inhibition of TBK1. Other potent TBK1 inhibitors have been shown to enhance the tumor response to PD-1 blockade, a major cancer immunotherapy. nih.govtandfonline.com This suggests that inhibiting TBK1 with a selective 1H-pyrazolo[3,4-b]pyridine derivative could synergize with immune checkpoint inhibitors to produce more durable anti-tumor responses.

Future Research Directions in 1h Pyrazolo 3,4 B Pyridine 6 Carbonitrile Chemistry and Biology

Exploration of Novel Synthetic Pathways for C-6 Functionalization

The development of efficient and versatile synthetic routes to access the 1H-pyrazolo[3,4-b]pyridine core and its derivatives is crucial for further exploration of their therapeutic potential. nih.govnih.gov While several methods for the synthesis of the general scaffold exist, future research should focus on novel and more direct strategies for the introduction and modification of the carbonitrile group at the C-6 position.

A promising avenue for future exploration is the application of transition-metal-catalyzed C-H activation reactions. nih.gov This modern synthetic strategy offers an atom-economical approach to directly introduce the cyano group onto the pyridine (B92270) ring of a pre-existing 1H-pyrazolo[3,4-b]pyridine core, thus avoiding multi-step sequences that are often low-yielding. Research in this area could focus on developing catalyst systems, such as those based on palladium or copper, that exhibit high regioselectivity for the C-6 position.

Furthermore, the development of novel cyclization strategies that directly incorporate the 6-carbonitrile moiety is a key area for future investigation. This could involve the design of novel precursors that already contain the cyano group and can undergo efficient cyclization to form the desired pyrazolopyridine ring system. For instance, multicomponent reactions involving a nitrile-containing building block could provide a rapid and diverse route to a library of 6-carbonitrile derivatives. nih.gov

Below is a table summarizing potential novel synthetic approaches for C-6 functionalization:

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal-Catalyzed C-H Cyanation High atom economy, direct functionalization, reduced step count.Development of regioselective catalysts, optimization of reaction conditions.
Novel Multicomponent Reactions Rapid access to diverse derivatives, operational simplicity.Design of novel nitrile-containing precursors, exploration of catalyst systems.
Photoredox Catalysis Mild reaction conditions, unique reactivity patterns.Identification of suitable photosensitizers and cyanation reagents.

Deeper Mechanistic Understanding of Biological Activities of 6-Carbonitrile Derivatives

While several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, a detailed mechanistic understanding of the role of the 6-carbonitrile substituent is often lacking. rsc.orgnih.gov Future research should aim to elucidate the specific molecular interactions and conformational effects imparted by this group, which contribute to the biological activity of these compounds.

Structure-activity relationship (SAR) studies have often highlighted the importance of substituents at the C-6 position for potent kinase inhibition. rsc.org The carbonitrile group, with its linear geometry and electron-withdrawing nature, can engage in specific interactions within the ATP-binding pocket of kinases. Future studies should employ a combination of biophysical techniques, such as X-ray crystallography of protein-ligand complexes and isothermal titration calorimetry (ITC), to precisely map these interactions. This will provide a deeper understanding of how the 6-cyano group contributes to binding affinity and selectivity.

Discovery of New Pharmacological Targets for this Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold has been predominantly explored for its kinase inhibitory activity. rsc.org However, the structural similarity of this scaffold to endogenous purines suggests that it may interact with a broader range of biological targets. mdpi.com A key future research direction is the systematic screening of 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile and its derivatives against a diverse panel of pharmacological targets to uncover novel therapeutic opportunities.

High-throughput screening (HTS) campaigns against large target panels, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme families, could reveal unexpected biological activities. Furthermore, chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be employed to identify novel cellular targets of these compounds in an unbiased manner.

The Wnt signaling pathway, which is often dysregulated in various diseases including cancer and fibrosis, presents a potential area for new target discovery for this scaffold. google.com Given the role of other pyrazolopyridine derivatives in modulating this pathway, it would be valuable to investigate the effects of the 6-carbonitrile analogs.

Advanced Computational Studies for Rational Design and Profiling

Computational chemistry has become an indispensable tool in modern drug discovery. nih.gov Future research on this compound should leverage advanced computational methods for the rational design of new derivatives with enhanced potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling can be employed to build predictive models based on existing biological data. nih.govresearchgate.netfrontiersin.org These models can help in identifying the key structural features required for activity and guide the design of new compounds with improved properties. For instance, a 3D-QSAR model could elucidate the spatial arrangement of substituents that maximizes binding affinity to a particular kinase.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing important information about binding stability and the role of conformational changes. nih.gov This can be particularly useful in understanding the mechanism of action at an atomic level and in designing derivatives that can overcome drug resistance.

Furthermore, in silico prediction of off-target effects is a critical aspect of modern drug development. nih.govfrontiersin.orgstanford.edu Computational models can be used to predict the potential interaction of this compound derivatives with a wide range of proteins, helping to identify potential liabilities early in the drug discovery process.

Development of Advanced Delivery Systems for Active Derivatives

The therapeutic efficacy of potent bioactive molecules can often be limited by poor solubility, low bioavailability, or off-target toxicity. nih.govnih.gov The development of advanced drug delivery systems for active derivatives of this compound represents a significant and largely unexplored area of future research.

Nanoparticle-based delivery systems , such as liposomes and polymeric nanoparticles, offer a promising approach to improve the delivery of these compounds. researchgate.netsemanticscholar.org These systems can encapsulate the drug, protecting it from degradation and enabling controlled release at the target site. For instance, liposomal formulations could enhance the solubility and circulation time of hydrophobic derivatives, while polymeric nanoparticles could be functionalized with targeting ligands to achieve selective delivery to cancer cells. mdpi.com

Moreover, the development of targeted drug delivery systems could significantly enhance the therapeutic index of these compounds by minimizing exposure to healthy tissues. rsc.org This could involve conjugating the pyrazolopyridine derivative to antibodies or peptides that specifically recognize receptors overexpressed on cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Cyclization Reactions : A primary method involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent). This route is favored for scalability and moderate yields (~70–80%) .
  • Condensation Processes : Alternative pathways include microwave-assisted condensation of pyrazole precursors with nitrile-containing reagents, reducing reaction times from hours to minutes .
    • Optimization :
  • Temperature control (80–100°C) and solvent polarity significantly affect yield. Polar aprotic solvents like DMF improve nitrile group reactivity .
  • Catalytic additives (e.g., BF₃·Et₂O) enhance regioselectivity for the pyrazolo[3,4-b]pyridine core .

Q. How is this compound characterized structurally?

  • Spectroscopic Techniques :

  • IR : A strong absorption peak near 2200 cm⁻¹ confirms the nitrile group, while aromatic C-H stretching appears around 3000 cm⁻¹ .
  • NMR : Distinct signals for pyrazole protons (δ 7.2–8.5 ppm) and nitrile carbons (δ 115–120 ppm) are diagnostic .
    • X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 16.470 Å, β = 105.857°) provide precise bond angles and torsion data .

Q. What are the key biological activities associated with this scaffold?

  • Pharmacological Profiles :

  • Kinase Inhibition : Derivatives show potent FGFR kinase inhibition (IC₅₀ < 50 nM) due to interactions with ATP-binding pockets .
  • Antimicrobial Activity : Substitutions at the 3-position enhance activity against Mycobacterium tuberculosis (MIC₉₀ = 2–8 µg/mL) .
    • Mechanistic Insights : The nitrile group participates in hydrogen bonding with biological targets, while the pyridine ring enables π-π stacking .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

  • Critical Substituents :

  • Position 3 : Methyl or ethyl groups improve metabolic stability but reduce solubility. Fluorine substituents enhance bioavailability (LogP reduction by ~0.5 units) .
  • Position 6 : Nitrile-to-amide substitution retains kinase affinity while improving water solubility (e.g., 6-carboxamide derivatives) .
    • SAR Table :
Substituent PositionModificationEffect on Activity
3Methyl (CH₃)↑ Metabolic stability, ↓ solubility
6Nitrile (CN) → Amide (CONH₂)Retains FGFR inhibition, ↑ solubility
4Nitrophenyl↑ Antitumor activity (IC₅₀ = 1.2 µM)

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Discrepancies in antitumor efficacy across cell lines may arise from:

  • Cell-Specific Expression : FGFR1-overexpressing cells (e.g., NCI-H460) show higher sensitivity than FGFR2-dominant models .
  • Metabolic Stability : Cytochrome P450-mediated degradation varies with substituents (e.g., fluorinated derivatives exhibit longer half-lives) .
    • Resolution Strategy :
  • Use isogenic cell lines to isolate target effects.
  • Perform pharmacokinetic profiling (e.g., plasma stability assays) to correlate in vitro and in vivo data .

Q. What advanced purification techniques are critical for isolating high-purity derivatives?

  • Chromatographic Methods :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve positional isomers (e.g., 3-methyl vs. 4-methyl derivatives) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, confirmed by melting point (mp 273–278.5°C) .
    • Challenges : Nitrile group hydrolysis under basic conditions requires pH-controlled environments (pH 6–7) during purification .

Q. How do computational models aid in predicting binding modes?

  • Docking Studies :

  • FGFR1 Kinase : Pyrazolo[3,4-b]pyridine scaffolds occupy the hydrophobic back pocket, with the nitrile forming a hydrogen bond with Ala564 .
  • MD Simulations : Simulations (>100 ns) reveal stable binding conformations, with RMSD < 2.0 Å for fluorinated derivatives .
    • Software Tools : Schrödinger Suite and AutoDock Vina are validated for predicting binding affinities (ΔG < −8 kcal/mol correlates with IC₅₀ < 100 nM) .

Data Contradiction Analysis

Q. Why do some derivatives exhibit variable solubility despite similar substituents?

  • Key Factors :

  • Crystallinity : Amorphous solids (e.g., 6-carboxamide derivatives) have higher solubility than crystalline nitriles .
  • Counterion Effects : Hydrochloride salts improve aqueous solubility by 10–20× compared to free bases .
    • Mitigation : Use polar protic solvents (e.g., DMSO) for in vitro assays to avoid underestimating potency .

Q. How can synthetic yields drop unexpectedly in scaled-up reactions?

  • Root Causes :

  • Heat Transfer : Poor agitation in large batches leads to localized overheating, degrading nitrile groups .
  • Byproduct Formation : Dimers and trimers form via nitrile cyclization at >100°C, reducing monomer yields by 15–30% .
    • Solutions :
  • Use flow chemistry for exothermic steps to maintain temperature control.
  • Add radical inhibitors (e.g., BHT) to suppress polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.